molecular formula C11H7Cl2NO2 B138721 3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one CAS No. 131882-02-5

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one

Katalognummer B138721
CAS-Nummer: 131882-02-5
Molekulargewicht: 256.08 g/mol
InChI-Schlüssel: RKPPCUQNEFEFKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one, also known as DCBO, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It is a heterocyclic organic compound that belongs to the oxazinone family, and its chemical formula is C14H10Cl2NO2.

Wirkmechanismus

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one exerts its inhibitory activity through binding to the active site of the target enzyme, thereby blocking its catalytic activity. The mechanism of action of 3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has been extensively studied through various computational and experimental techniques.
Biochemical and Physiological Effects:
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has several advantages for use in laboratory experiments such as its high potency, selectivity, and stability. However, it also has some limitations such as its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several potential future directions for research on 3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one, such as the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery, and the elucidation of its mechanism of action on various target enzymes. Additionally, further studies are needed to evaluate its potential toxicity and pharmacokinetic properties in vivo.

Synthesemethoden

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one can be synthesized through a multistep process involving the reaction of benzylamine with various reagents such as chloroacetyl chloride, sodium hydroxide, and 2,4-dichlorophenol. The final product is obtained through a cyclization reaction using trifluoroacetic anhydride and pyridine.

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has been widely studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.

Eigenschaften

CAS-Nummer

131882-02-5

Produktname

3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one

Molekularformel

C11H7Cl2NO2

Molekulargewicht

256.08 g/mol

IUPAC-Name

6-benzyl-3,5-dichloro-1,4-oxazin-2-one

InChI

InChI=1S/C11H7Cl2NO2/c12-9-8(16-11(15)10(13)14-9)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI-Schlüssel

RKPPCUQNEFEFKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl

Kanonische SMILES

C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl

Synonyme

2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(phenylmethyl)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.